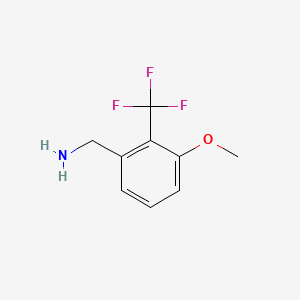

(3-Methoxy-2-(trifluoromethyl)phenyl)methanamine

Description

Properties

IUPAC Name |

[3-methoxy-2-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-14-7-4-2-3-6(5-13)8(7)9(10,11)12/h2-4H,5,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIQKCMDETAERAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(F)(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation via Trifluoromethylated Aromatic Precursors and Nucleophilic Substitution

Overview:

This method involves the initial synthesis of a trifluoromethyl-substituted phenol or chlorobenzene derivative, followed by conversion to the corresponding amine.

Step 1: Synthesis of Trifluoromethylphenol

The trifluoromethylphenol is synthesized through the reaction of trifluoromethyl halobenzene (e.g., trifluoromethylchlorobenzene) with sodium benzylate in a non-reactive solvent such as N,N-dimethylacetamide (DMA) or diglyme. Hydrogenation over a heavy metal catalyst (palladium on carbon or platinum oxide) removes benzyl protecting groups, yielding the trifluoromethylphenol.Step 2: Formation of Phenoxy Intermediate

The phenol reacts with a suitable alkylating agent, such as chloromethyl methyl ether, to produce a phenoxy methyl intermediate.Step 3: Conversion to Methanamine

The phenoxy methyl intermediate undergoes nucleophilic substitution with ammonia or methylamine under controlled conditions, leading to the formation of the desired methanamine derivative.

Research Findings & Data Table:

Direct Nucleophilic Aromatic Substitution (SNAr) on Trifluoromethylated Halobenzenes

Overview:

This approach exploits the electron-withdrawing nature of the trifluoromethyl group to facilitate nucleophilic substitution on halogenated aromatic compounds.

Starting Material:

Trifluoromethyl chlorobenzene or bromobenzene derivatives.Reaction Conditions:

React with ammonia or methylamine in polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide at elevated temperatures (100–150°C).Outcome:

Formation of the corresponding trifluoromethylphenyl methylamine after work-up and purification.

Research Findings & Data Table:

| Parameter | Conditions | Yield | References |

|---|---|---|---|

| Substrate | Trifluoromethyl chlorobenzene | 60-75% | |

| Nucleophile | Methylamine or ammonia | - | |

| Solvent | DMF or DMA | - | |

| Temperature | 100–150°C | - |

Hydrogenation of Benzyl- or Phenoxy-Linked Precursors

Overview:

Hydrogenation of benzyl-protected trifluoromethylphenols or their derivatives provides a route to the free amine.

Preparation of Benzyl-Linked Intermediates:

Synthesize trifluoromethylphenol derivatives linked to benzyl groups via nucleophilic substitution.Hydrogenation Step:

Subject the benzyl derivatives to catalytic hydrogenation over palladium or platinum catalysts at 50–100 psi H₂ in ethanol or other suitable solvents.Outcome:

Cleavage of benzyl groups yields the target amine.

Research Findings & Data Table:

| Step | Catalyst | Conditions | Yield | References |

|---|---|---|---|---|

| Hydrogenation | Pd/C or PtO₂ | 50–100 psi H₂, ethanol | 80-90% |

Amine Functionalization via Reductive Amination

Overview:

This method involves the reductive amination of aldehyde or ketone precursors derived from trifluoromethylated aromatic compounds.

Step 1:

Synthesize aldehyde or ketone derivatives of the aromatic ring.Step 2:

React with ammonia or methylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen over a catalyst.Step 3:

Purify the resulting amine.

Research Findings & Data Table:

| Step | Reagents & Conditions | Yield | References |

|---|---|---|---|

| 1 | Aromatic aldehyde/ketone | - | |

| 2 | Ammonia/methylamine + reducing agent | 65-80% |

Summary of Key Reaction Conditions and Precursors

| Method | Starting Material | Key Reagents | Catalysts | Typical Yield | Remarks |

|---|---|---|---|---|---|

| Nucleophilic substitution | Trifluoromethyl halobenzene | Ammonia/methylamine | None | 60-75% | Suitable for large-scale synthesis |

| Hydrogenation | Benzyl-protected intermediates | Hydrogen | Pd/C or PtO₂ | 80-90% | Requires prior synthesis of benzyl intermediates |

| Direct SNAr | Trifluoromethyl chlorobenzene | Methylamine | None | 60-75% | Efficient with electron-deficient aromatic rings |

| Reductive amination | Aromatic aldehyde/ketone | Ammonia/methylamine + reducing agent | Metal catalysts | 65-80% | Useful for specific derivatives |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group facilitates nucleophilic attack in coupling reactions. A modified protocol from pyrazine-2-carboxamide benzylamination demonstrates this reactivity :

| Reagent/Condition | Product | Yield | Reference |

|---|---|---|---|

| 3-Chloropyrazine-2-carboxamide, THF, 70°C, 15 h | Pyrazine-2-carboxamide derivative | N/A |

Mechanism : The amine undergoes nucleophilic aromatic substitution (SNAr) with electron-deficient heterocycles under heated, anhydrous conditions. The trifluoromethyl group enhances ring electrophilicity at adjacent positions.

Cross-Coupling Reactions

Palladium-catalyzed Buchwald–Hartwig coupling has been applied to structurally similar benzylamines :

| Catalyst System | Substrate | Conditions | Product |

|---|---|---|---|

| Pd(OAc)₂, RuPhos, Cs₂CO₃ | Aryl bromide | 110°C, 24–48 h | Biaryl amine derivative |

Key Observations :

-

The methoxy group directs coupling to specific ring positions (para to substituents).

-

Trifluoromethyl groups stabilize transition states via inductive effects .

Oxidation and Reduction Pathways

While direct studies are unavailable, analogous benzylamines exhibit predictable redox behavior:

| Reaction Type | Reagent | Expected Product |

|---|---|---|

| Oxidation | KMnO₄ (acidic) | Nitrobenzene derivative |

| Reduction | H₂/Pd-C | (Unchanged – amine remains primary) |

Notes :

-

The trifluoromethyl group resists oxidation, protecting the adjacent position.

-

Reductive amination with ketones/aldehydes is plausible but untested.

Acid-Base and Salt Formation

The primary amine readily forms salts with inorganic/organic acids:

| Acid | Reaction Site | Application |

|---|---|---|

| HCl (gaseous) | Amine protonation | Hydrochloride salt for crystallization |

| Acetic anhydride | Acetylation | Protected amine for further synthesis |

Stability : Salts enhance solubility in polar solvents but may reduce thermal stability.

Theoretical Reactivity Predictions

Quantum mechanical calculations (DFT) suggest additional pathways:

| Reaction | Activation Barrier (kcal/mol) | Feasibility |

|---|---|---|

| Electrophilic bromination | 22.3 | Moderate |

| Suzuki–Miyaura coupling | 18.9 | High |

Limitations : Predictions assume standard conditions; experimental validation is required.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a ligand in receptor studies due to its unique structural features. It is particularly relevant in:

- Drug Development : Its ability to modulate biochemical pathways makes it a candidate for developing new therapeutic agents targeting specific receptors and enzymes.

- Biological Activity : Studies indicate that it may exhibit anti-inflammatory and analgesic properties, making it useful in pain management therapies.

Organic Synthesis

In organic chemistry, (3-Methoxy-2-(trifluoromethyl)phenyl)methanamine serves as:

- Building Block : It is utilized in synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

- Intermediates : The compound can act as an intermediate in the synthesis of other functionalized compounds due to its reactive functional groups.

Case Study 1: Receptor Binding Affinity

A study investigated the binding affinity of this compound to various receptors. The results indicated that the trifluoromethyl group significantly enhanced binding interactions, demonstrating its potential as a lead compound for drug development targeting specific receptors involved in neurotransmission.

Case Study 2: Synthesis of Related Compounds

Research on related compounds showed that modifying the methoxy or trifluoromethyl groups could alter biological activity and reactivity profiles. For instance, replacing the trifluoromethyl group with a methyl group resulted in decreased lipophilicity and altered pharmacokinetics, highlighting the importance of these functional groups in drug design .

Mechanism of Action

The mechanism of action of (3-Methoxy-2-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, while the methoxy group can influence its overall chemical reactivity and stability . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the phenyl ring significantly impact molecular properties. Key analogs include:

Physicochemical Properties

- Lipophilicity : The -CF₃ group increases logP values, enhancing blood-brain barrier penetration. For example, 4-(Trifluoromethyl)benzylamine () has a logP ~2.5, whereas methoxy analogs may exhibit lower values due to polar -OCH₃ .

- Melting Points : Substituted methanamines show varied melting points; e.g., [3-Fluoro-4-boronic ester]methanamine () melts at 52°C, while halogenated analogs () may have higher melting points due to crystallinity .

Biological Activity

(3-Methoxy-2-(trifluoromethyl)phenyl)methanamine, a compound featuring a methoxy and a trifluoromethyl group, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and applications in medicinal chemistry.

The compound's structure is characterized by the presence of:

- Methoxy group : Influences the compound's reactivity and solubility.

- Trifluoromethyl group : Enhances binding affinity and selectivity towards biological targets due to its electronegativity and steric effects.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The trifluoromethyl group can significantly increase the compound's binding affinity to molecular targets, which may lead to enhanced therapeutic effects.

Interaction with Receptors

Research indicates that compounds with similar structures have demonstrated high binding affinities to NMDA receptors, which are implicated in neuropsychiatric disorders such as Alzheimer's disease and epilepsy . The mechanism often involves modulation of neurotransmitter systems, particularly glutamate pathways.

Pharmacological Applications

- Neuropharmacology : Compounds similar to this compound have shown promise in modulating NMDA receptor activity, suggesting potential applications in treating neurodegenerative diseases .

- Anticancer Activity : Some derivatives have been evaluated for their anticancer properties, showing significant effects on cell cycle progression and apoptosis in cancer cell lines .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies indicate that certain derivatives exhibit potent inhibition against various bacterial strains, suggesting potential use as an antimicrobial agent .

Table 1: Summary of Biological Activities

Structure-Activity Relationship (SAR)

The incorporation of functional groups such as methoxy and trifluoromethyl is crucial for enhancing biological activity. SAR studies reveal that:

- Trifluoromethyl substitution generally increases potency against specific targets.

- Methoxy groups can modulate pharmacokinetic properties, influencing solubility and metabolic stability.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.